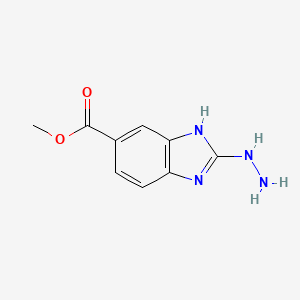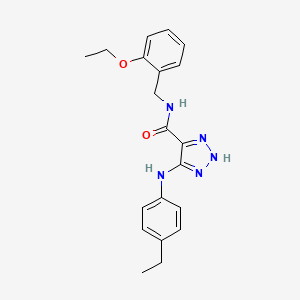
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is a complex organic compound characterized by the presence of amino, trifluoroethyl, and fluoro groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoro-2-nitrobenzoic acid with (S)-1-amino-2,2,2-trifluoroethanol under specific conditions to introduce the trifluoroethyl group. Subsequent reduction of the nitro group to an amino group is achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the protection and deprotection of functional groups to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as Pd/C and hydrogen gas.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and enzyme kinetics.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and advanced materials .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, while the amino and fluoro groups contribute to its overall reactivity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
- 2-((S)-1-amino-2,2,2-trifluoro-ethyl)-benzoic acid ethyl ester
- 4-(1-Amino-2,2,2-trifluoro-ethyl)-phenol
Uniqueness
(S)-2-Amino-5-(1-amino-2,2,2-trifluoro-ethyl)-4-fluoro-benzoic acid is unique due to the presence of both amino and fluoro groups on the benzoic acid core, which imparts distinct chemical and biological properties. The trifluoroethyl group further enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H8F4N2O2 |
|---|---|
Molekulargewicht |
252.17 g/mol |
IUPAC-Name |
2-amino-5-[(1S)-1-amino-2,2,2-trifluoroethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
LHACKWDOTMXCME-ZETCQYMHSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1C(=O)O)N)F)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107466.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14107479.png)

![N-cyclohexyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107492.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107495.png)

![5-(2-Fluorophenyl)-4-(hydroxy{4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14107516.png)
![5-[4-(benzyloxy)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B14107519.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107520.png)
![[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B14107522.png)


